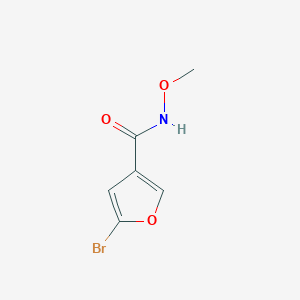

5-bromo-N-methoxyfuran-3-carboxamide

Description

Contextualization within Furan (B31954) Heterocyclic Chemistry

Furan is a five-membered aromatic heterocycle containing one oxygen atom, and its derivatives are foundational in various areas of chemical science. orientjchem.org The furan scaffold is not only a common feature in numerous natural products but also a versatile building block in synthetic organic chemistry. orientjchem.orgnih.gov

The furan nucleus is a privileged scaffold in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by its derivatives. orientjchem.orgutripoli.edu.ly Furan-containing compounds have demonstrated a wide spectrum of pharmacological effects, establishing their importance as therapeutic agents. ijabbr.comijabbr.com The electron-rich nature of the furan ring allows it to engage in various electronic interactions with biological targets, while its aromaticity contributes to molecular stability and favorable pharmacokinetic profiles. orientjchem.orgijabbr.com

The versatility of the furan ring allows for straightforward chemical modification, enabling the synthesis of a vast library of derivatives with varied biological functions. ijabbr.comijabbr.com This has led to the development of numerous commercial drugs and compounds of high research interest.

Table 1: Documented Pharmacological Activities of Furan Derivatives

| Biological Activity | Description |

|---|---|

| Antimicrobial | Includes antibacterial, antifungal, and antiviral properties. utripoli.edu.ly |

| Anti-inflammatory | Furan rings are present in agents that can inhibit inflammatory pathways. orientjchem.org |

| Anticancer | Certain derivatives can target cancer cells by inducing apoptosis or inhibiting enzymes. orientjchem.orgutripoli.edu.ly |

| CNS Activity | Encompasses antidepressant, anticonvulsant, and anxiolytic effects. utripoli.edu.ly |

| Cardiovascular | Some furan compounds exhibit antihypertensive and other cardiovascular benefits. utripoli.edu.ly |

| Analgesic | Derivatives have been identified that provide pain-relieving effects. utripoli.edu.ly |

| Anti-ulcer | Furan-based drugs like ranitidine (B14927) have been used to treat peptic ulcers. ijabbr.com |

The introduction of halogen atoms, such as bromine, onto the furan ring significantly modifies its chemical reactivity and properties. Halogenation is a key strategy in organic synthesis to create intermediates for further functionalization. acs.org Halogenated furans serve as versatile synthons, particularly in cross-coupling reactions and the formation of organometallic reagents.

Research into halogenated furans has provided critical insights into reaction mechanisms. For instance, comprehensive studies on the intramolecular Furan Diels-Alder (IMDAF) reaction have shown that halogen substitution on the furan ring can influence reaction rates and thermodynamic favorability. researchgate.net The position and nature of the halogen can be strategically chosen to control the outcome of complex chemical transformations, leading to highly functionalized and structurally diverse molecules. researchgate.net While furan itself reacts vigorously with halogens, milder conditions can be employed to produce monohalogenated derivatives, which are valuable for synthetic applications.

Importance of Furan-3-carboxamide (B1318973) Structural Motifs

The carboxamide functional group attached to the 3-position of the furan ring is a defining feature of the target molecule. This specific arrangement, combined with substitution on the amide nitrogen, plays a crucial role in determining the molecule's three-dimensional structure and chemical behavior.

The carboxamide group is a cornerstone of molecular design in organic and medicinal chemistry. wisdomlib.orgjocpr.com Its significance stems from its unique structural and electronic properties. The planar nature of the amide bond restricts conformational flexibility, which is a critical factor in designing molecules with specific shapes to fit into biological targets like enzyme active sites.

Table 2: Key Properties and Roles of the Carboxamide Linkage

| Property | Significance in Molecular Design |

|---|---|

| Structural Rigidity | The planarity of the amide bond provides conformational constraint, which is crucial for designing molecules with specific 3D shapes. |

| Hydrogen Bonding | Acts as both a hydrogen bond donor (N-H) and acceptor (C=O), facilitating strong intermolecular interactions and target binding. jocpr.com |

| Chemical Stability | The amide bond is generally resistant to hydrolysis, contributing to the metabolic stability of pharmaceuticals. jocpr.com |

| Pharmacophore | Frequently serves as a key pharmacophore in drug discovery, influencing properties like solubility, permeability, and biological activity. jocpr.com |

| Building Block | A versatile functional group used in the synthesis of complex molecules, polymers, and materials. jocpr.com |

Modification of the amide nitrogen, as seen in the N-methoxy group of 5-bromo-N-methoxyfuran-3-carboxamide, is a common strategy to fine-tune a molecule's properties. N-substitution can alter a compound's lipophilicity, solubility, metabolic stability, and ability to participate in hydrogen bonding.

The specific class of N-alkoxy amides, including N-methoxy amides (often referred to as Weinreb amides), are particularly notable in organic synthesis. sigmaaldrich.comsemanticscholar.org They are valued as stable intermediates that can be converted into ketones or aldehydes by reaction with organometallic reagents without the common side reaction of over-addition. organic-chemistry.org Recent research has also explored the electrochemical reactions of N-alkoxyamides, such as N-N dimerization to form hydrazines, highlighting their utility in constructing complex molecular frameworks. nih.govacs.org The investigation of various N-substituted carboxamides continues to yield compounds with interesting biological activities and synthetic applications. nih.govmdpi.com

Current Research Landscape and Gaps for this compound

A review of the current academic literature reveals that while the constituent parts of this compound are well-studied, dedicated research focusing specifically on this exact compound is not prominent. There is extensive literature on halogenated furans, furan carboxamides, and N-alkoxy amides as separate classes. For example, related structures like 5-bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide have been synthesized and evaluated for their anti-inflammatory properties. researchgate.netmdpi.comresearchgate.net Similarly, other substituted furan-2-carboxamides have been explored for activities such as inhibiting biofilm formation. nih.gov

The existing research provides a strong foundation for postulating the potential areas of interest for this compound. The combination of a halogenated furan and a carboxamide moiety suggests potential applications in medicinal chemistry, possibly as an antimicrobial, anti-inflammatory, or anticancer agent, leveraging the known bioactivities of these scaffolds. orientjchem.orgutripoli.edu.ly From a synthetic perspective, the bromine atom offers a handle for further chemical modification via cross-coupling reactions, while the N-methoxy (Weinreb) amide group at the 3-position makes it an interesting precursor for the synthesis of 3-acylfurans, which are less common than their 2-acyl counterparts.

The primary gap in the research is the lack of specific synthesis, characterization, and biological evaluation of this compound itself. Future research could focus on developing efficient synthetic routes to this compound and its analogs, followed by screening for various biological activities. Furthermore, its utility as a synthetic intermediate for creating more complex furan-based molecules remains an unexplored but promising area of investigation. Such studies would bridge the gap between the well-understood chemistry of its components and the specific potential of this unique molecular combination.

Structure

3D Structure

Properties

Molecular Formula |

C6H6BrNO3 |

|---|---|

Molecular Weight |

220.02 g/mol |

IUPAC Name |

5-bromo-N-methoxyfuran-3-carboxamide |

InChI |

InChI=1S/C6H6BrNO3/c1-10-8-6(9)4-2-5(7)11-3-4/h2-3H,1H3,(H,8,9) |

InChI Key |

FLYYWQDKFUYYSC-UHFFFAOYSA-N |

Canonical SMILES |

CONC(=O)C1=COC(=C1)Br |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo N Methoxyfuran 3 Carboxamide and Analogues

Strategies for Furan-3-Carboxylic Acid Precursors

The furan-3-carboxylic acid moiety is the foundational scaffold for the target molecule. Its synthesis can be approached in two primary ways: constructing the furan (B31954) ring with the carboxyl group already in place or functionalizing a pre-existing furan ring.

Building the heterocyclic ring from acyclic precursors is a common and versatile method for obtaining substituted furans. Several classical and modern synthetic methods can be adapted to produce furan-3-carboxylates.

The Paal-Knorr synthesis and its variations involve the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds to yield furans. pharmaguideline.com By choosing appropriately substituted 1,4-dicarbonyl precursors, one can introduce the necessary functional groups for the carboxylic acid at the 3-position. Similarly, the Feist-Benary furan synthesis utilizes the reaction of α-halo ketones with the enolate of a β-dicarbonyl compound, which can be a precursor to the 3-carboxylate group. pharmaguideline.com

More contemporary methods offer alternative routes. For instance, polysubstituted furans with carboxylate groups can be prepared from the reaction of dimethylsulfonium acylmethylides and alkyl acetylenic carboxylates. rsc.org This method proceeds through a tandem sequence of Michael addition, intramolecular nucleophilic addition, and elimination to construct the furan ring. rsc.org Another approach involves the palladium-catalyzed reaction of α,β-unsaturated carboxylic esters with aliphatic aldehydes to yield 3-furoic acid esters. google.com

| Synthesis Method | Precursors | Key Features |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Acid-catalyzed cyclization and dehydration. pharmaguideline.com |

| Feist-Benary Synthesis | α-Halo ketones, β-Dicarbonyl compounds | Base-catalyzed reaction forming a substituted furan ring. pharmaguideline.com |

| Sulfur Ylide Method | Dimethylsulfonium acylmethylides, Alkyl acetylenic carboxylates | Tandem reaction sequence providing structurally diverse polysubstituted furans. rsc.org |

| Palladium Catalysis | α,β-Unsaturated carboxylic esters, Aliphatic aldehydes | Catalytic method for producing 3-furoic acid esters. google.com |

| Cobalt Catalysis | α-Diazocarbonyls, Terminal alkynes | Metalloradical cyclization that produces polyfunctionalized furans with high regioselectivity. nih.gov |

An alternative to de novo ring synthesis is the modification of an existing furan ring. The furan ring can serve as a synthetic equivalent, or surrogate, for a carboxyl group through oxidative degradation. osi.lvresearchgate.net This approach is valuable because the furan moiety is stable under many reaction conditions and can be introduced via various methods like Michael addition, alkylation, or cross-coupling reactions. osi.lv The subsequent oxidation, often under mild conditions with reagents like ruthenium trichloride/sodium periodate (B1199274) (RuCl₃/NaIO₄) or ozone (O₃), cleaves the ring to form the corresponding carboxylic acid. osi.lv This strategy allows for the late-stage introduction of the carboxylic acid functionality into a complex molecule. researchgate.netresearchgate.net

Formation of the N-Methoxycarboxamide Moiety

The N-methoxycarboxamide group is a key structural feature. Its synthesis is typically achieved by forming an amide bond between the furan-3-carboxylic acid precursor and methoxyamine.

The direct reaction between a carboxylic acid and an amine to form an amide is generally slow and inefficient. youtube.comfishersci.co.uk Therefore, the carboxylic acid must first be "activated" to a more electrophilic species. fishersci.co.uk A common method involves converting the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.co.ukreactionbiology.comscribd.com The resulting highly reactive acyl chloride then readily reacts with methoxyamine to form the desired N-methoxycarboxamide.

Alternatively, a wide array of peptide coupling reagents can be used to facilitate the amide bond formation in a one-pot procedure. koreascience.krcbijournal.com These reagents activate the carboxylic acid in situ, allowing for a direct reaction with the amine under milder conditions. This approach avoids the isolation of the often-sensitive acyl chloride intermediate. nih.gov

| Coupling Reagent Class | Examples | Mechanism of Action |

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | React with the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.ukcbijournal.com |

| Imidazolium-based | CDI (1,1'-Carbonyldiimidazole) | Forms an activated acyl imidazole (B134444) intermediate which then reacts with the amine. scribd.comnih.gov |

| Phosphonium/Uronium | BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Forms activated esters in situ, often used to minimize racemization in peptide synthesis. koreascience.kr |

Beyond the standard carboxylic acid activation methods, other strategies exist for constructing N-alkoxyamides. One such approach is the N-alkylation of a primary amide with an alcohol, which generates water as the only byproduct. rsc.org Another modern technique is the reductive amidation of esters with nitro compounds, which can be achieved using heterogeneous nickel-based catalysts. nih.gov This method offers a more step-economic pathway by using nitro compounds as aniline (B41778) precursors directly. nih.gov Additionally, specialized reagents like N-pivaloyloxy-N-alkoxyamides have been developed for specific transformations, such as the skeletal editing of secondary amines, which could be adapted for N-alkoxyamide synthesis. nih.gov

Regioselective Bromination of Furan Rings

The final step in the synthesis is the introduction of a bromine atom at the 5-position of the furan ring. The furan ring is electron-rich and readily undergoes electrophilic substitution. pharmaguideline.comresearcher.life However, its reactivity can also lead to polyhalogenation or ring-opening under harsh conditions. pharmaguideline.com

Electrophilic attack on an unsubstituted furan ring occurs preferentially at the C2 (or α) position, as the cationic intermediate (sigma complex) formed is better stabilized by resonance. pearson.comuop.edu.pk The presence of a substituent on the ring directs the position of further substitution. An electron-withdrawing group, such as the N-methoxycarboxamide at the 3-position, deactivates the ring towards electrophilic attack. This deactivation is most pronounced at the adjacent C2 and C4 positions, making the C5 position the most electron-rich and thus the most likely site for electrophilic bromination.

Various brominating agents can be employed to achieve regioselective monobromination. Mild conditions are crucial to prevent side reactions. pharmaguideline.com

| Brominating Agent | Conditions | Notes |

| Bromine (Br₂) | In solvents like Dioxane or DMF at low temperatures (-5°C). pharmaguideline.com | A common and potent brominating agent; careful control of stoichiometry and temperature is required to ensure mono-substitution. |

| N-Bromosuccinimide (NBS) | Often with a radical initiator (e.g., AIBN) or in polar solvents like THF. researcher.liferesearchgate.net | A milder source of electrophilic bromine, often used to avoid the harshness of elemental bromine. |

| 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) | In THF, often following lithiation. researchgate.net | An alternative, stable, and crystalline source of electrophilic bromine. researchgate.net |

The reaction of a furan-3-carboxamide (B1318973) derivative with one equivalent of a suitable brominating agent like N-bromosuccinimide is expected to yield the desired 5-bromo product with high regioselectivity due to the directing effect of the C3 substituent.

Direct Bromination Methods at the 5-Position of Furan-3-carboxamides

The furan ring is susceptible to electrophilic substitution, with the C5 position (alpha to the oxygen atom) being the most reactive site. This inherent reactivity can be exploited for the direct bromination of an N-methoxyfuran-3-carboxamide precursor. A variety of brominating agents can be employed for this purpose, with the choice of reagent and reaction conditions being critical to achieve high regioselectivity and yield while avoiding over-bromination or degradation of the starting material.

Commonly used brominating agents for aromatic and heteroaromatic systems include N-bromosuccinimide (NBS), bromine (Br₂), and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). The reaction is typically carried out in a suitable solvent, such as tetrahydrofuran (B95107) (THF), chloroform, or acetic acid. The reactivity of the furan ring can be modulated by the electronic nature of the substituents. The carboxamide group at the 3-position is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution, but the activating effect of the furan oxygen still directs substitution to the 5-position.

| Brominating Agent | Typical Solvents | Key Features |

| N-Bromosuccinimide (NBS) | THF, CCl₄, CH₃CN | Mild and selective; radical initiator may be needed under certain conditions. |

| Bromine (Br₂) | Acetic acid, CHCl₃, CH₂Cl₂ | Highly reactive; can lead to side products if not controlled. |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | THF, CH₂Cl₂ | Solid reagent, easy to handle; provides a controlled release of bromine. |

| iso-Amyl nitrite/HBr System | Acetonitrile, THF | A method for in situ generation of the brominating species. |

For instance, the bromination of thiophene (B33073) carboxamides, a close analogue of furan carboxamides, has been successfully achieved using bromine in acetic acid, demonstrating the feasibility of direct halogenation on a similar five-membered heterocyclic amide. A similar approach using NBS or DBDMH would be a logical starting point for the synthesis of 5-bromo-N-methoxyfuran-3-carboxamide from its non-brominated precursor.

Sequential Functionalization-Bromination Strategies

An alternative to direct bromination involves a multi-step sequence where the furan ring is first functionalized in a way that facilitates a subsequent bromination step. This often involves directed metalation followed by quenching with a bromine source. The carboxamide group can act as a directing group for lithiation at an adjacent position.

A plausible strategy for the synthesis of this compound would start from furan-3-carboxylic acid. The acid can be converted to the desired N-methoxyamide. This intermediate can then be subjected to a regioselective lithiation at the 5-position using a strong base like n-butyllithium (n-BuLi), followed by quenching the resulting organolithium species with a bromine source such as elemental bromine or 1,2-dibromoethane. This approach offers excellent control over the position of bromination.

A similar strategy has been effectively used in the synthesis of a substituted thiophene-2-carboxamide, where successive direct lithiations and quenching with electrophiles, including a bromination step, were employed to achieve a highly functionalized product. This highlights the power of sequential lithiation-electrophilic quench strategies in building complex heterocyclic systems.

Table of Sequential Functionalization-Bromination Steps:

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Amidation | Furan-3-carbonyl chloride, N-methoxymethylamine, base | Formation of the N-methoxyfuran-3-carboxamide precursor. |

| 2 | Lithiation | N-methoxyfuran-3-carboxamide, n-BuLi or LDA, THF, -78 °C | Regioselective deprotonation at the 5-position. |

| 3 | Bromination | Organolithium intermediate, Br₂, -78 °C to room temp. | Introduction of the bromine atom at the 5-position. |

Total Synthesis Approaches to this compound

Total synthesis strategies involve the construction of the furan ring itself from acyclic precursors, with the bromine atom and other substituents incorporated during the ring-forming process. Several classic furan syntheses, such as the Feist-Benary and Paal-Knorr syntheses, can be adapted for this purpose.

The Feist-Benary furan synthesis , for example, involves the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base. To synthesize the target molecule, one could envision a reaction between a brominated α-halo ketone and a suitable β-ketoester or β-ketoamide derivative that would ultimately lead to a 5-bromo-furan-3-carboxylate, which could then be converted to the desired N-methoxyamide.

Another approach could involve the cyclization of a suitably substituted 1,4-dicarbonyl compound, a hallmark of the Paal-Knorr furan synthesis . The challenge in this approach lies in the synthesis of the acyclic precursor containing the necessary bromine atom and functional groups at the correct positions.

More modern methods for furan synthesis often involve transition metal catalysis. For instance, palladium-catalyzed cyclizations of enyne acetates or gold-catalyzed cascade reactions of propargylic oxiranes have been shown to be effective in producing highly substituted furans. Adapting these methods to incorporate a bromine source or a brominated starting material could provide a convergent and efficient route to this compound.

Green Chemistry Considerations in the Synthesis of Furan Carboxamides

The principles of green chemistry are increasingly important in the design of synthetic routes in the pharmaceutical and chemical industries. For the synthesis of furan carboxamides, several green chemistry aspects can be considered to minimize environmental impact and improve sustainability.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Direct C-H functionalization and bromination are generally more atom-economical than multi-step functionalization-bromination sequences that may involve protecting groups.

Use of Safer Solvents and Reagents: The choice of solvents and reagents is a critical aspect of green chemistry. Utilizing greener solvents like dimethyl carbonate (DMC) or water, where possible, is preferable to hazardous chlorinated solvents. The use of solid, manageable brominating agents like DBDMH over gaseous or highly corrosive bromine can also improve the safety and environmental profile of the synthesis.

Catalysis: The use of catalytic methods, rather than stoichiometric reagents, is a core principle of green chemistry. Transition metal-catalyzed C-H activation and cyclization reactions for furan synthesis can reduce waste and improve efficiency. Biocatalysis and the use of enzymes are also emerging as powerful green alternatives for the synthesis of furan-based compounds.

Energy Efficiency: Performing reactions at ambient temperature and pressure reduces energy consumption. The development of highly efficient catalytic systems that operate under mild conditions is a key area of research in green furan chemistry.

Renewable Feedstocks: Furans themselves can be derived from renewable biomass sources, such as furfural (B47365) from agricultural waste. Synthesizing furan carboxamides from bio-based starting materials contributes to a more sustainable chemical industry.

Table of Green Chemistry Approaches in Furan Synthesis:

| Green Chemistry Principle | Application in Furan Carboxamide Synthesis |

| Atom Economy | Prioritizing direct C-H functionalization and bromination over lengthy synthetic sequences. |

| Safer Solvents | Replacing chlorinated solvents with greener alternatives like dimethyl carbonate or water. |

| Catalysis | Employing transition metal catalysts or biocatalysts for ring formation and functionalization. |

| Energy Efficiency | Developing reactions that proceed under mild, ambient conditions. |

| Renewable Feedstocks | Utilizing biomass-derived furfural as a starting material for the furan core. |

By integrating these principles into the synthetic design, the production of this compound and other valuable furan derivatives can be made more environmentally benign and sustainable.

Chemical Reactivity, Transformations, and Mechanistic Studies

Reactivity of the Furan (B31954) Ring System in 5-Bromo-N-methoxyfuran-3-carboxamide

The furan ring is an electron-rich aromatic heterocycle that exhibits distinct reactivity patterns compared to benzene (B151609). pearson.com The oxygen heteroatom significantly influences the electron density of the ring, rendering it highly susceptible to electrophilic attack. chemicalbook.com

Furan undergoes electrophilic aromatic substitution (EAS) much more readily than benzene, often requiring milder reagents and conditions. chemicalbook.compearson.com The enhanced reactivity is due to the ability of the oxygen atom to stabilize the cationic intermediate (the sigma complex or arenium ion) formed during the reaction. pearson.com Attack by an electrophile occurs preferentially at the C2 (α) position, as the resulting intermediate is stabilized by three resonance structures, which is more stable than the intermediate formed from attack at the C3 (β) position, which has only two resonance structures. chemicalbook.comquora.com

In this compound, the furan ring is substituted at the C3 and C5 positions. The C5 position is occupied by a bromine atom, and the C3 position bears an N-methoxycarboxamide group. The bromine atom is a deactivating group but an ortho-, para- director due to its lone pairs. The N-methoxycarboxamide group is an electron-withdrawing and deactivating group.

Considering these substituents:

Position C2: This position is adjacent to the deactivating carboxamide group at C3. While it is an alpha position, electrophilic attack here would be sterically hindered and electronically disfavored.

While aromatic rings are generally unreactive towards nucleophiles, nucleophilic aromatic substitution (SNAr) can occur when the ring is substituted with potent electron-withdrawing groups positioned ortho or para to a suitable leaving group, such as a halogen. youtube.com These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms upon nucleophilic attack. youtube.com

In this compound, the bromine atom at C5 is a good leaving group. The N-methoxycarboxamide group at C3 is in a position analogous to para in a benzene ring system, relative to the C5 bromine. As an electron-withdrawing group, the N-methoxycarboxamide function activates the C5 position for nucleophilic attack. The reaction proceeds via an addition-elimination mechanism where a nucleophile adds to the C5 carbon, forming a resonance-stabilized anionic intermediate. The negative charge is delocalized onto the oxygen atom of the carbonyl group, which stabilizes the intermediate. Subsequent elimination of the bromide ion restores the aromaticity of the furan ring. While the classic SNAr mechanism proceeds in a stepwise fashion, concerted mechanisms have also been observed in electron-deficient heterocyclic systems. organic-chemistry.orgnih.gov

The bromine atom at the C5 position of this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for extensive derivatization of the furan core. youtube.com The general reactivity order for halides in these couplings is I > Br > Cl. wikipedia.org

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org It is a highly versatile method for creating new C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl and related structures. nih.gov Studies on brominated furans have demonstrated successful Suzuki couplings at the α-positions. rsc.org

Heck-Mizoroki Reaction: This reaction forms a new carbon-carbon bond by coupling the aryl bromide with an alkene. scienceinfo.comwikipedia.org It is a valuable method for the synthesis of substituted alkenes and has been successfully applied to bromo-substituted benzofurans. researchgate.net

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, co-catalyzed by palladium and copper(I) complexes in the presence of a base. wikipedia.orgnrochemistry.comorganic-chemistry.orglibretexts.org It is a reliable method for synthesizing arylalkynes and has been used to prepare polyalkynylated furans from tetrabromofuran. researchgate.net

The table below summarizes typical conditions for these key cross-coupling reactions applicable to a substrate like this compound.

| Reaction | Coupling Partner | Typical Catalyst | Typical Base | Typical Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃, K₃PO₄ | Dioxane/H₂O, Toluene, DME |

| Heck-Mizoroki | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, K₂CO₃, ⁱPr₂NH | DMF, Acetonitrile, Toluene |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI (co-catalyst) | Et₃N, Diisopropylamine | THF, DMF |

Reactions of the N-Methoxycarboxamide Group

The N-methoxycarboxamide group is a derivative of a carboxylic acid with specific reactivity associated with the amide bond and the N-O bond.

Amides are generally stable functional groups, and their hydrolysis to the corresponding carboxylic acids requires forcing conditions. masterorganicchemistry.com The reaction typically involves heating with strong aqueous acid or base for an extended period. arkat-usa.orgyoutube.com

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com A water molecule then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of methoxyamine (as its ammonium (B1175870) salt) yield the furan-3-carboxylic acid.

Base-Promoted Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. researchgate.net This forms a tetrahedral intermediate which then collapses to expel the methoxyamide anion. This anion is subsequently protonated by the solvent. Due to the poor leaving group ability of the amide anion, this process is generally slow and requires vigorous conditions such as heating in concentrated alkali solutions. arkat-usa.orgresearchgate.net Milder, non-aqueous protocols for the hydrolysis of tertiary amides have been developed, for instance, using NaOH in a methanol/dioxane mixture. umich.edu

The N-O bond in N-methoxyamides is relatively weak (average energy of about 57 kcal/mol⁻¹) and can be cleaved under various conditions, providing a pathway to different functional groups. mdpi.comnih.gov This cleavage is a key step in several synthetic transformations.

Reductive Cleavage: The N-O bond can be reductively cleaved to afford the corresponding unsubstituted amide (furan-3-carboxamide). This transformation is synthetically useful as the N-methoxyamide group can be used as a directing group for C-H activation reactions, and then removed. rsc.org Several methods exist for this reduction:

Single-Electron Reductants: Reagents like samarium(II) diiodide (SmI₂) or lithium metal can induce reductive cleavage. rsc.orgjst.go.jp

Catalytic Reduction: A ruthenium-catalyzed reduction using a RuCl₃/Zn-Cu system in an alcohol solvent has been shown to be effective. nii.ac.jp

Electrochemical Reduction: Cathodic (electrochemical) reduction provides a reagent-free method for cleaving the N-O bond. jst.go.jpmitsudo.netresearchgate.net

Metal-Free Reduction: A method using elemental sulfur in the presence of a base like DABCO has also been developed for this transformation. rsc.orgrsc.org

Reduction to Amines: While partial reduction cleaves the N-O bond, more powerful reducing agents like lithium aluminum hydride (LiAlH₄), especially in the presence of a Lewis acid like AlCl₃, can reduce the entire amide functionality to the corresponding amine. researchgate.netorganic-chemistry.org

Base-Induced Elimination: In the presence of very strong, non-nucleophilic bases, N-methoxy-N-methylamides can undergo an E2 elimination reaction. researchgate.net This involves deprotonation of the N-methyl group (not present in this compound), but deprotonation of the N-methoxy group's methyl could potentially lead to elimination of formaldehyde (B43269) and the corresponding N-H amide. A base-mediated homologative rearrangement of N-methyl-N-oxyamides to N-acyl-N,O-acetals has also been documented, highlighting the complex reactivity possible at the N-alkoxyamide moiety under basic conditions. rsc.org

An article on the chemical compound “this compound” cannot be generated as requested. A thorough search of available scientific literature and chemical databases did not yield specific information on the chemical reactivity, transformations, or mechanistic studies of this particular compound.

The provided outline requires detailed research findings for the following sections:

Reaction Pathway Elucidation and Kinetic Investigations

Without specific studies on "this compound," it is not possible to provide scientifically accurate and verifiable content for these sections. To adhere to the strict instructions of focusing solely on the requested compound and avoiding information from other molecules, no content can be produced.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR are fundamental for the initial structural verification of 5-bromo-N-methoxyfuran-3-carboxamide.

The ¹H NMR spectrum is expected to show distinct signals for the two protons on the furan (B31954) ring and the protons of the N-methoxy group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine atom and the carboxamide group. The furan protons, being in different electronic environments, would appear as distinct signals, likely doublets due to coupling with each other. The N-methoxy protons would typically appear as a singlet further upfield.

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, six distinct signals are anticipated: four for the furan ring carbons, one for the carbonyl carbon of the carboxamide, and one for the methoxy (B1213986) carbon. The carbon atoms directly bonded to electronegative atoms (oxygen, bromine) are expected to resonate at lower fields (higher ppm values). oregonstate.edulibretexts.orglibretexts.org The carbonyl carbon typically appears significantly downfield, often in the 160-180 ppm range. libretexts.orgwisc.edu

Predicted ¹H and ¹³C NMR Data for this compound Predicted chemical shifts (δ) in ppm based on analysis of similar furan and carboxamide structures.

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| H-2 | 8.0 - 8.3 | 145 - 150 |

| H-4 | 6.8 - 7.1 | 110 - 115 |

| C-2 | - | 145 - 150 |

| C-3 | - | 118 - 123 |

| C-4 | - | 110 - 115 |

| C-5 | - | 125 - 130 |

| C=O | - | 160 - 165 |

| N-OCH₃ | 3.8 - 4.0 | 60 - 65 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. researchgate.netnih.gov

COSY (Correlation Spectroscopy): This experiment would reveal scalar coupling between protons. For this compound, a cross-peak between the H-2 and H-4 signals of the furan ring would confirm their spatial proximity and coupling relationship.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with their directly attached carbons. It would definitively link the ¹H signals for H-2 and H-4 to their corresponding ¹³C signals (C-2 and C-4) and the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is invaluable for piecing together the molecular framework. Key expected correlations would include the furan protons to the carbonyl carbon and other ring carbons, and the methoxy protons to the carbonyl carbon, confirming the N-methoxycarboxamide substructure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This can provide insights into the preferred conformation of the molecule, for example, by showing spatial correlations between the furan ring protons and the N-methoxy group.

Variable temperature (VT) NMR studies can provide insight into dynamic processes within the molecule, such as the rotation around single bonds that may be hindered. ox.ac.ukox.ac.uk In N-methoxyamides, rotation around the amide C-N bond can be slow on the NMR timescale, potentially leading to the observation of two distinct sets of signals (rotamers) at low temperatures. nih.gov By gradually increasing the temperature, the rate of rotation increases, causing these signals to broaden and eventually coalesce into a single averaged signal. rsc.orgnih.gov Analyzing these changes allows for the determination of the energy barrier to rotation.

Vibrational Spectroscopy (FTIR, FT-Raman) in Molecular Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. researchgate.net Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, providing a molecular fingerprint. chemicalpapers.com

For this compound, key expected vibrational bands would include:

A strong absorption band for the amide C=O (carbonyl) stretching vibration, typically found in the region of 1650-1680 cm⁻¹. nih.gov

Vibrations associated with the furan ring, including C-O-C stretching and C=C stretching modes. scientists.uzglobalresearchonline.net

C-H stretching and bending modes for the aromatic furan ring.

A characteristic band for the C-Br stretching vibration, usually observed at lower wavenumbers.

Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| Amide C=O Stretch | 1650 - 1680 | Strong |

| Furan Ring C=C Stretch | 1500 - 1600 | Medium-Strong |

| Furan Ring C-O-C Stretch | 1020 - 1250 | Strong |

| C-N Stretch | 1200 - 1350 | Medium |

| C-Br Stretch | 500 - 650 | Medium-Strong |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with very high accuracy (typically to four or five decimal places). researchgate.net For this compound (C₆H₅BrClNO₃), HRMS would provide an exact mass measurement of the molecular ion.

A critical feature in the mass spectrum of this compound would be the isotopic pattern for bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two prominent peaks in the mass spectrum for any bromine-containing fragment, separated by approximately 2 mass units (Da), with nearly equal intensity. researchgate.net This distinctive pattern is a clear indicator of the presence of a single bromine atom in the molecule.

X-ray Crystallography for Solid-State Structure Elucidation

Should this compound be obtained as a single crystal of suitable quality, X-ray crystallography could be employed for its definitive solid-state structure elucidation. This technique provides precise three-dimensional coordinates of all atoms in the crystal lattice. The resulting crystal structure would confirm the atomic connectivity and provide accurate data on bond lengths, bond angles, and torsional angles. mdpi.com Furthermore, it would reveal information about the molecule's conformation in the solid state and detail any intermolecular interactions, such as hydrogen bonding or π-stacking, that dictate the crystal packing arrangement. researchgate.net

Chiroptical Spectroscopy (e.g., ECD, ORD) for Stereochemical Characterization of Chiral Analogues

Chiroptical spectroscopy, which includes techniques like Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), is indispensable for determining the absolute configuration of chiral molecules. While this compound is achiral, the introduction of a chiral center into its analogues necessitates these advanced spectroscopic methods for unambiguous stereochemical assignment. These techniques are particularly powerful when X-ray crystallography is not feasible or when confirming the stereochemistry of bulk material in solution. daneshyari.comdntb.gov.ua

The fundamental principle behind chiroptical spectroscopy lies in the differential interaction of chiral molecules with left and right circularly polarized light. kud.ac.in In ECD spectroscopy, the difference in absorption of left and right circularly polarized light is measured as a function of wavelength. mdpi.com In ORD, the variation in the angle of optical rotation is measured as the wavelength of plane-polarized light changes. wikipedia.org Both techniques provide a unique spectral fingerprint for a specific enantiomer.

A key phenomenon observed in both ECD and ORD spectra is the Cotton effect, which is the characteristic change in optical rotation or circular dichroism in the vicinity of an absorption band of a chromophore. amrita.edu The sign of the Cotton effect (positive or negative) is directly related to the stereochemistry of the molecule. libretexts.org For instance, enantiomers will exhibit mirror-image ECD and ORD spectra, a principle that is fundamental to their differentiation. daneshyari.com

In the context of chiral analogues of this compound, the furan ring and the carboxamide group would act as chromophores. The introduction of a stereocenter, for example, by substituting one of the furan ring's hydrogens with a chiral side chain, would render the molecule optically active. The spatial arrangement of the substituents around the chiral center would influence the electronic transitions of the chromophores, leading to a characteristic ECD and ORD spectrum.

The modern approach to stereochemical determination using chiroptical spectroscopy involves a combination of experimental measurements and quantum mechanical calculations. The typical workflow is as follows:

Conformational Analysis: A computational search for the most stable conformers of the chiral analogue is performed.

Spectral Calculation: For each stable conformer, the ECD and ORD spectra are calculated using theoretical methods such as Time-Dependent Density Functional Theory (TD-DFT).

Boltzmann Averaging: The calculated spectra of the individual conformers are averaged based on their predicted relative populations at a given temperature to generate a final theoretical spectrum for each enantiomer (R and S).

Comparison with Experimental Data: The experimental ECD or ORD spectrum of the synthesized chiral analogue is then compared with the calculated spectra for the R and S enantiomers. A good match between the experimental spectrum and one of the calculated spectra allows for the confident assignment of the absolute configuration.

To illustrate this, consider a hypothetical chiral analogue, (R)- and (S)-5-bromo-4-(1-hydroxyethyl)-N-methoxyfuran-3-carboxamide. The experimental and calculated ECD data might be presented as follows:

| Wavelength (nm) | Experimental ΔƐ ((R)-enantiomer) | Calculated ΔƐ ((R)-enantiomer) | Calculated ΔƐ ((S)-enantiomer) |

|---|---|---|---|

| 220 | +8.5 | +9.2 | -9.2 |

| 250 | -5.3 | -6.1 | +6.1 |

| 280 | +2.1 | +2.5 | -2.5 |

In this hypothetical example, the positive and negative Cotton effects in the experimental spectrum of the synthesized enantiomer align well with the calculated spectrum for the (R)-enantiomer, thus confirming its absolute configuration.

The sensitivity of chiroptical spectroscopic features to molecular conformation also provides valuable insights into the three-dimensional structure of molecules in solution. researchgate.net This is particularly relevant for flexible molecules like furan carboxamide derivatives, where understanding the preferred conformation can be crucial for elucidating structure-activity relationships.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. scribd.com Calculations using DFT, often with a basis set like B3LYP/6-311++G(d,p), are employed to determine the fundamental properties of 5-bromo-N-methoxyfuran-3-carboxamide.

Geometry optimization is the process of finding the arrangement of atoms in a molecule that corresponds to the lowest potential energy, known as the equilibrium geometry. For this compound, this involves determining the most stable bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Conformational Analysis Data

| Conformer | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Predicted Stability |

| Conformer A | C4-C3-C=O: ~0° | 0.00 | Global Minimum (Most Stable) |

| Conformer B | C4-C3-C=O: ~180° | 1.5 - 3.0 | Local Minimum (Less Stable) |

| Conformer C | C(O)-N-O-CH3: ~180° | 0.5 - 1.5 | Local Minimum (Stable) |

Note: This table presents expected values based on the analysis of similar molecular structures. Actual values would require specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich furan (B31954) ring, particularly on the C2 and C5 positions, as well as the bromine atom due to its lone pairs. researchgate.net The LUMO is likely distributed over the electron-withdrawing N-methoxycarboxamide group. nih.gov A smaller HOMO-LUMO gap would suggest higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Properties

| Orbital | Predicted Energy (eV) | Primary Localization | Implied Reactivity |

| HOMO | -6.5 to -7.5 | Furan Ring, Bromine Atom | Site of electrophilic attack; Nucleophilic character |

| LUMO | -1.0 to -2.0 | N-methoxycarboxamide group | Site of nucleophilic attack; Electrophilic character |

| HOMO-LUMO Gap | 4.5 to 6.5 | Entire Molecule | Indicator of chemical stability and reactivity |

Note: This table presents expected values based on the analysis of similar molecular structures. Actual values would require specific DFT calculations.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is used to predict how a molecule will interact with other charged species. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net

In this compound, the most negative regions are anticipated to be around the carbonyl oxygen and the furan ring oxygen, making them primary sites for interactions with electrophiles or hydrogen bond donors. researchgate.net The area around the amide hydrogen would likely exhibit a positive potential, indicating its role as a hydrogen bond donor.

Table 3: Predicted Molecular Electrostatic Potential Regions

| Molecular Region | Predicted Potential | Color on MEP Map | Predicted Reactivity |

| Carbonyl Oxygen | Strongly Negative | Red | Site for electrophilic attack, H-bond acceptor |

| Furan Oxygen | Negative | Red / Yellow | Site for electrophilic attack, H-bond acceptor |

| Bromine Atom | Slightly Negative | Yellow / Green | Weak electrophilic interactions |

| Amide Hydrogen | Positive | Blue | Site for nucleophilic attack, H-bond donor |

Note: This table presents expected outcomes based on the analysis of similar molecular structures.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. researchgate.net It examines charge transfer interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their significance. researchgate.net

For this compound, key intramolecular interactions would include the delocalization of lone pairs from the furan oxygen and the nitrogen atom into the π* antibonding orbital of the carbonyl group (n → π*). These charge-transfer events contribute significantly to the stability of the conjugated system.

Table 4: Predicted NBO Donor-Acceptor Interactions

| Donor NBO (Orbital) | Acceptor NBO (Orbital) | Interaction Type | Predicted Stabilization Energy E(2) (kcal/mol) |

| LP (O1 - Furan) | π* (C3-C=O) | n → π | High |

| LP (N - Amide) | π (C=O) | n → π | Moderate to High |

| LP (Br) | σ (C5-C4) | n → σ* | Low to Moderate |

Note: This table presents expected interactions and their relative strengths based on the analysis of similar molecular structures. Actual values would require specific NBO calculations.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

While DFT calculations are excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com MD simulations model the movements of atoms and molecules, allowing for the exploration of the conformational landscape and the explicit effects of solvent.

An MD simulation of this compound in a solvent like water would reveal its dynamic conformational flexibility. It would show how the N-methoxycarboxamide side chain rotates and flexes at physiological temperatures. Furthermore, it would detail the formation and breaking of hydrogen bonds between the molecule's hydrogen bond acceptors (carbonyl and furan oxygens) and donor (amide hydrogen) with surrounding water molecules, which is crucial for understanding its solubility and transport properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Furan-3-carboxamide (B1318973) Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. rutgers.edu For the furan-3-carboxamide series, a QSAR model could be developed to predict the biological efficacy of new derivatives. researchgate.netnih.gov

The process involves creating a dataset of furan-3-carboxamide analogs with experimentally measured activities. For each analog, a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) is calculated. Statistical methods are then used to build a model that correlates these descriptors with the observed activity. rsc.org Such a model can be invaluable for prioritizing the synthesis of new compounds with potentially enhanced activity.

Table 5: Outline of a Hypothetical QSAR Study for Furan-3-carboxamide Series

| QSAR Component | Description | Example |

| Dataset | A series of furan-3-carboxamide derivatives with measured biological activity (e.g., IC50). | 20-30 compounds with variations at the 5-position (e.g., Cl, F, I) and on the N-methoxy group. |

| Molecular Descriptors | Calculated properties representing steric, electronic, and hydrophobic features. | LogP, Molar Refractivity, HOMO/LUMO energies, Dipole Moment. |

| Statistical Method | Algorithm to correlate descriptors with activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS). |

| Model Validation | Statistical tests to ensure the model is robust and predictive. | Cross-validation (q²), external test set prediction (r²_pred). |

| Application | Use the validated model to predict the activity of new, unsynthesized compounds. | Design a novel derivative with a predicted activity higher than existing compounds. |

Descriptor Calculation and Selection

In the realm of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, molecular descriptors are numerical values that encode chemical information and are used to correlate a molecule's structure with its biological activity or physicochemical properties. The selection of appropriate descriptors is a critical step in building a robust and predictive model. For a compound such as this compound, a variety of descriptors can be calculated, falling into several categories:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects like size, shape, and branching. Examples include the Wiener index and Kier & Hall connectivity indices.

Geometrical Descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular surface area, volume, and moments of inertia.

Electronic Descriptors: These relate to the electronic structure of the molecule and can be calculated using quantum chemical methods. Examples include dipole moment, partial atomic charges, and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Physicochemical Descriptors: These describe properties like lipophilicity (logP), molar refractivity, and polarizability.

The selection of descriptors is a crucial process to avoid overfitting and to build a model with good predictive power. Methods for descriptor selection include:

Stepwise Regression: Descriptors are iteratively added or removed from the model based on their statistical significance.

Genetic Algorithms: An optimization approach inspired by natural selection to find the best combination of descriptors.

Principal Component Analysis (PCA): A dimensionality reduction technique that can identify the most important descriptors from a large set.

A hypothetical selection of calculated descriptors for this compound is presented in Table 1.

Table 1: Hypothetical Calculated Molecular Descriptors for this compound (Note: This data is illustrative as specific experimental or computational results for this compound are not readily available in the literature.)

| Descriptor Type | Descriptor Name | Hypothetical Value |

| Topological | Wiener Index | 128 |

| Geometrical | Molecular Surface Area (Ų) | 185.6 |

| Electronic | Dipole Moment (Debye) | 3.45 |

| Electronic | HOMO Energy (eV) | -7.2 |

| Electronic | LUMO Energy (eV) | -1.8 |

| Physicochemical | LogP | 1.95 |

Model Development and Validation Strategies

Once a set of relevant descriptors has been selected, a mathematical model is developed to correlate these descriptors with the property of interest. For this compound, this could be a biological activity like enzyme inhibition or a physicochemical property like solubility. Common modeling techniques include:

Multiple Linear Regression (MLR): A statistical method that uses several explanatory variables to predict the outcome of a response variable.

Partial Least Squares (PLS): A regression method that is particularly useful when the number of descriptors is large and there is multicollinearity among them.

Support Vector Machines (SVM): A machine learning approach that can be used for both regression and classification tasks.

Artificial Neural Networks (ANN): A complex, non-linear modeling technique inspired by the structure of the human brain.

The development of a reliable QSAR/QSPR model requires rigorous validation to ensure its predictive power for new, untested compounds. nih.gov Validation strategies are typically divided into internal and external validation:

Internal Validation: This involves assessing the stability and robustness of the model using the same dataset on which it was trained. A common method is cross-validation , where the dataset is repeatedly partitioned into training and testing sets, and the model is trained on the training set and evaluated on the testing set. The most common form is leave-one-out cross-validation (LOO-CV).

External Validation: This is a more stringent test of the model's predictive ability, where the model is used to predict the property of interest for a set of compounds that were not used in the model development process.

Key statistical parameters used to evaluate the performance of a QSAR model include the coefficient of determination (R²), the cross-validated coefficient of determination (Q²), and the root mean square error (RMSE). For a model to be considered robust and predictive, it should have high values of R² and Q², and a low RMSE.

Molecular Docking Studies of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijper.org In the context of drug discovery, it is used to predict how a small molecule ligand, such as this compound, might interact with the binding site of a target protein.

The process of molecular docking involves two main steps:

Sampling: This involves generating a large number of possible conformations of the ligand within the binding site of the protein.

Scoring: The generated poses are then evaluated using a scoring function, which estimates the binding affinity between the ligand and the protein. The pose with the best score is predicted to be the most likely binding mode.

For this compound, molecular docking studies could be employed to investigate its potential as an inhibitor of a specific enzyme. For instance, furan-3-carboxamide derivatives have been explored as potential therapeutic agents. researchgate.net The docking simulation would provide insights into the key interactions between the compound and the amino acid residues in the active site of the target protein. These interactions can include:

Hydrogen Bonds: The amide group and the methoxy (B1213986) oxygen of the molecule are potential hydrogen bond donors and acceptors.

Halogen Bonds: The bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized as important in ligand-protein binding.

Hydrophobic Interactions: The furan ring and any aliphatic parts of the molecule can engage in hydrophobic interactions with nonpolar residues.

π-π Stacking: The aromatic furan ring can interact with aromatic residues like phenylalanine, tyrosine, and tryptophan through π-π stacking.

A hypothetical summary of a docking study of this compound with a hypothetical protein target is shown in Table 2.

Table 2: Hypothetical Molecular Docking Results for this compound (Note: This data is illustrative as specific experimental or computational results for this compound are not readily available in the literature.)

| Parameter | Value | Interacting Residues | Interaction Type |

| Binding Energy (kcal/mol) | -7.8 | TYR 84 | Hydrogen Bond |

| SER 122 | Hydrogen Bond | ||

| PHE 210 | π-π Stacking | ||

| LEU 78 | Hydrophobic | ||

| ARG 120 | Halogen Bond |

Prediction and Correlation of Spectroscopic Properties with Experimental Data

Computational chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. researchgate.net These theoretical predictions can be correlated with experimental data to confirm the structure of a synthesized compound or to aid in the interpretation of experimental spectra. For this compound, DFT calculations could be used to predict its Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These calculated frequencies can be compared with the peaks in an experimental IR spectrum to assign the vibrational modes to specific functional groups. For this compound, key vibrational modes would include the C=O stretching of the amide, the N-H stretching, the C-O stretching of the furan ring and the methoxy group, and the C-Br stretching. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors in the calculations. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Including Atomic Orbital) method, typically used in conjunction with DFT, can accurately predict the NMR chemical shifts (¹H and ¹³C) of a molecule. nih.gov The calculated chemical shifts can be correlated with the experimental values to aid in the assignment of the NMR spectrum and to confirm the molecular structure. The chemical shifts are sensitive to the electronic environment of each nucleus, so a good correlation between the calculated and experimental spectra provides strong evidence for the proposed structure.

A hypothetical correlation between predicted and experimental spectroscopic data for this compound is presented in Tables 3 and 4.

Table 3: Hypothetical Correlation of Predicted and Experimental ¹³C NMR Chemical Shifts for this compound (Note: This data is illustrative as specific experimental or computational results for this compound are not readily available in the literature.)

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C=O | 162.5 | 161.8 |

| C-Br | 110.2 | 109.5 |

| Furan C-O | 145.8 | 145.1 |

| Furan CH | 115.3 | 114.7 |

| Furan C-C=O | 128.9 | 128.2 |

| O-CH₃ | 60.1 | 59.6 |

Table 4: Hypothetical Correlation of Predicted and Experimental IR Frequencies for this compound (Note: This data is illustrative as specific experimental or computational results for this compound are not readily available in the literature.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Stretch | 3350 | 3342 |

| C=O Stretch | 1685 | 1678 |

| C-O-C Stretch (furan) | 1250 | 1245 |

| C-Br Stretch | 680 | 675 |

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions and Findings for 5-Bromo-N-methoxyfuran-3-carboxamide

Direct academic contributions and specific findings for This compound are not available in the reviewed scientific literature. Its novelty presents a "blank slate" for investigation, with its significance currently being hypothetical and based on the established value of the furan (B31954) carboxamide and N-methoxyamide motifs in medicinal and synthetic chemistry. Future research is required to establish its specific properties and potential applications.

Identification of Emerging Research Frontiers and Under-explored Areas

The structure of This compound suggests several promising areas for future research, primarily in the fields of medicinal chemistry and materials science.

Medicinal Chemistry and Agrochemicals: Furan-containing compounds are known to possess a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. ijabbr.comorientjchem.org The furan-3-carboxamide (B1318973) scaffold, in particular, has been investigated for its potential as a fungicide, suggesting that derivatives of this compound could be effective against various fungal strains that affect seeds and crops. slideshare.net Furthermore, novel thiophene (B33073)/furan-1,3,4-oxadiazole carboxamides have been designed as potent succinate (B1194679) dehydrogenase inhibitors, indicating the potential for this class of compounds in the development of new antifungal agents. nih.gov The introduction of a bromine atom and an N-methoxyamide group could modulate these biological activities, potentially leading to the discovery of new therapeutic agents or agrochemicals.

Organic Synthesis and Catalysis: The furan core is a valuable building block in organic synthesis. benthamdirect.com The functional groups present in This compound offer multiple sites for further chemical modification, making it a potentially versatile intermediate for the synthesis of more complex molecules. The N-methoxyamide group, often referred to as a Weinreb amide, is particularly useful for the synthesis of ketones by reacting with organometallic reagents without the common side reaction of over-addition. nih.gov

Materials Science: Furan derivatives are being explored as renewable platform chemicals for the development of sustainable polymers and materials. rsc.orgresearchgate.net The specific properties of polymers derived from This compound could be a subject of future investigation, contributing to the growing field of bio-based materials.

Methodological Advancements and Remaining Challenges in Furan Carboxamide Chemistry

The synthesis and functionalization of furan rings present both opportunities for methodological innovation and significant challenges.

Synthesis of the Furan Core: While numerous methods for the synthesis of furans exist, including the Paal-Knorr and Feist-Benary syntheses, the development of more efficient and sustainable catalytic methods remains an active area of research. benthamdirect.commdpi.com Transition-metal catalysis, employing palladium, copper, and iron, has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds in furan synthesis. mdpi.com Recent advancements focus on the use of renewable starting materials, such as those derived from biomass, to produce furan platform chemicals. mdpi.com

Functionalization of the Furan Ring: A significant challenge in furan chemistry is the sensitivity of the furan ring to acids, strong oxidants, and high temperatures, which can limit the use of classical C-H functionalization methods. nih.gov Developing mild and selective methods for the direct functionalization of the furan core is crucial for the efficient synthesis of complex furan derivatives.

Synthesis and Reactivity of N-Methoxyamides: N-methoxyamides are valuable intermediates in organic synthesis. An iron-catalyzed N═S coupling of N-methoxy amides and sulfoxides has been developed as an efficient method for the synthesis of N-acyl sulfoximines. acs.org However, N-methoxy-N-methylamides can exhibit unusual reactivity with strongly basic reagents, leading to competitive transfer of a hydroxymethyl group through an E2 elimination mechanism. researchgate.net Understanding and controlling these side reactions is essential for their effective use in synthesis.

Potential for Novel Chemical Discoveries and Innovations through Further Research

Further investigation into This compound holds the potential for significant discoveries and innovations.

Discovery of Novel Bioactive Compounds: Systematic screening of this compound and its derivatives for various biological activities could lead to the identification of new lead compounds for drug discovery or agrochemical development. The furan scaffold is a known bioisostere for other aromatic moieties, offering a strategy for rational drug design. ijabbr.com

Development of New Synthetic Methodologies: The unique combination of functional groups in This compound may necessitate the development of new synthetic methods for its preparation and modification. Research in this area could contribute to the broader field of heterocyclic chemistry.

Creation of Advanced Materials: As a monomer, This compound could be used to create novel polymers with unique thermal, mechanical, or electronic properties. The incorporation of bromine could, for example, impart flame-retardant properties.

Q & A

Q. What are the established synthetic routes for 5-bromo-N-methoxyfuran-3-carboxamide?

The synthesis typically involves two key steps: (1) bromination of a furan precursor and (2) amide bond formation. For example, 5-bromofuran-3-carboxylic acid can be reacted with methoxyamine (NHOCH) using coupling agents like EDCI or DCC in anhydrous conditions. Reaction optimization may require inert atmospheres (e.g., N) and solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) .

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Bromination | NBS (N-bromosuccinimide), DMF, 60°C | ~75% |

| Amide Coupling | EDCI, DMAP, DCM, RT | ~65% |

Q. Which spectroscopic methods are critical for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H NMR to confirm methoxy (-OCH) and furan proton signals; C NMR for carbonyl (C=O) and brominated carbon identification.

- HPLC-MS : To verify purity (>95%) and molecular weight (e.g., [M+H] at 234.03 g/mol).

- FT-IR : Peaks at ~1680 cm (amide C=O stretch) and ~600 cm (C-Br stretch) .

Q. How does the bromine substituent influence reactivity in further derivatization?

Bromine acts as a leaving group in nucleophilic substitution (e.g., Suzuki coupling) or participates in cross-coupling reactions (e.g., Buchwald-Hartwig amination). The electron-withdrawing effect of bromine also stabilizes intermediates in electrophilic aromatic substitution .

Advanced Research Questions

Q. How can regioselective bromination of the furan ring be achieved to minimize byproducts?

Regioselectivity is controlled by steric and electronic factors. Using directing groups (e.g., methoxy at C-3) or Lewis acids (e.g., FeCl) can direct bromination to the C-5 position. Computational modeling (DFT) predicts charge distribution, guiding reagent selection (e.g., NBS vs. Br) .

Q. What strategies resolve contradictions in spectral data for this compound?

Conflicting NMR signals (e.g., overlapping peaks) require advanced techniques:

- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations.

- X-ray Crystallography : Resolves ambiguous stereochemistry.

- Isotopic Labeling : Traces reaction pathways to confirm intermediates .

Q. How can computational methods predict the compound’s reactivity in drug design?

Density Functional Theory (DFT) calculations assess:

Q. What are the challenges in scaling up synthesis while maintaining purity?

Scale-up issues include:

- Exothermic Reactions : Controlled via slow reagent addition and cooling.

- Byproduct Formation : Additives like molecular sieves absorb water in amide coupling.

- Purification : Flash chromatography or recrystallization in ethanol/water mixtures improves yield .

Methodological Considerations

Q. How to design experiments to study the compound’s stability under varying pH?

- Buffer Solutions : Incubate the compound in phosphate buffers (pH 3–9) at 37°C.

- HPLC Monitoring : Track degradation products over 24–72 hours.

- Kinetic Analysis : Calculate half-life (t) using first-order decay models .

Q. What analytical workflows validate its role as a kinase inhibitor intermediate?

- Enzyme Assays : Measure IC values against target kinases (e.g., EGFR).

- SAR Studies : Synthesize analogs (e.g., replacing Br with Cl) to correlate structure and activity.

- Metabolic Stability Tests : Use liver microsomes to assess pharmacokinetic potential .

Data Interpretation & Optimization

Q. How to address low yields in amide coupling reactions?

Optimize:

Q. What statistical methods analyze biological activity data for this compound?

- Dose-Response Curves : Fit data with nonlinear regression (e.g., GraphPad Prism).

- ANOVA : Compare efficacy across analogs; p < 0.05 indicates significance.

- QSAR Models : Relate electronic descriptors (e.g., logP) to bioactivity .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.